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Compound of Interest

Compound Name: (R)-2-Methylaziridine

CAS No.: 83647-99-8

Cat. No.: B1314981 Get Quote

Executive Summary & Safety Directive
(R)-2-Methylaziridine is a high-value chiral building block used primarily in the synthesis of

enantiopure amines and heterocycles. Unlike its racemic counterpart, the (R)-enantiomer offers

precise stereochemical control, critical for structure-activity relationship (SAR) studies in drug

discovery.[1]

CRITICAL SAFETY WARNING:

Toxicity: Fatal if inhaled or absorbed through skin.[1] It is a potent alkylating agent and a

suspected carcinogen.[1]

Flammability: Flash point is approx. -18°C.[1]

Polymerization:Explosion Hazard. Contact with acids (even trace amounts on glassware)

causes violent, exothermic polymerization.[1] All glassware must be base-washed (e.g.,

dilute KOH/ethanol) and dried prior to use.[1]

Structural Analysis & Spectral Logic
The spectroscopic signature of (R)-2-methylaziridine is defined by the rigid three-membered

ring, which creates a magnetically anisotropic environment. Unlike acyclic amines, the ring

protons are locked in position, rendering the geminal protons on C3 diastereotopic.
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Graphviz Workflow: Characterization Logic
The following diagram outlines the logical flow for validating the identity and purity of the (R)-

enantiomer against racemic alternatives.
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Comparative Spectroscopic Data
Nuclear Magnetic Resonance ( H NMR)
The key to identifying the aziridine ring is the high-field chemical shifts (0–2 ppm) and the

distinct coupling constants (

). In the (R)-enantiomer, the protons on C3 are chemically non-equivalent (

and

).

Solvent:

(Neutralized with

to prevent polymerization) Frequency: 400 MHz[1]
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Position Proton Type
Shift (

, ppm)
Multiplicity

Coupling
Constants (

, Hz)

Interpretati
on

C2
Methine (

)
1.95 – 2.05 Multiplet -

Chiral center;

complex

splitting due

to coupling

with

and C3

protons.[1]

C3
Methylene (

)
1.70 – 1.80

Doublet of

Doublets
,

Proton cis to

the methyl

group.[1]

C3
Methylene (

)
1.25 – 1.35

Doublet of

Doublets
,

Proton trans

to the methyl

group.[1]

-CH3 Methyl 1.20 Doublet

Characteristic

methyl

doublet.[1]

N-H Amine 0.5 – 1.0 Broad Singlet -

Chemical

shift varies

with

concentration

and H-

bonding.[1]

Expert Insight: The diagnostic feature distinguishing aziridines from other amines is the

magnitude of the coupling constants. In 3-membered rings,

(approx 6 Hz vs 3 Hz), which is the inverse of the trend seen in alkenes. This confirms the
intact ring structure.[1]

Infrared Spectroscopy (FT-IR)

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylaziridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylaziridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylaziridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylaziridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylaziridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylaziridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1314981?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


IR is useful for verifying the absence of ring-opened impurities (which show broad OH/NH

bands and loss of ring strain features).[1]

Functional Group
Wavenumber (

)
Intensity Diagnostic Value

N-H Stretch 3250 – 3300 Medium, Sharp

Confirms secondary

amine (unsubstituted

N).[1]

C-H Stretch 2850 – 3050 Strong Alkyl backbone.[1]

Ring Strain 3050 Weak

C-H stretch specific to

strained ring

(cyclopropane-like).[1]

Ring Deformation 800 – 1200 Medium
"Breathing" modes of

the aziridine ring.

Performance Comparison: (R)-Enantiomer vs.
Alternatives
The primary "alternative" to (R)-2-methylaziridine is the Racemic mixture or Linear Amino

Alcohols.

Enantiomeric Purity Assessment
Standard NMR cannot distinguish (R) from (S).[1] To validate performance (enantiomeric

excess), one must use a Chiral Derivatizing Agent (CDA) or Shift Reagent.[1]

Method:

H NMR with (R)-(-)-Mosher's Acid Chloride (MTPA-Cl).[1]

Principle: Reaction converts enantiomers into diastereomers (R,R and R,S).[1]

Observation: The methyl doublet (originally at 1.20 ppm) will split into two distinct doublets

with different chemical shifts in the diastereomeric mixture.
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Performance Metric:

(R)-Product: Single doublet observed (after derivatization).[1]

Racemic Alternative: Two 1:1 doublets separated by ~0.05 - 0.1 ppm.[1]

Regioselectivity in Ring Opening
The utility of (R)-2-methylaziridine lies in its predictable ring-opening pathways.[1]

Pathway A (Steric Control): Nucleophiles attack the less hindered C3.[1] Retains

stereochemistry at C2.

Pathway B (Electronic Control): Under Lewis Acid catalysis or N-activation, attack may shift

to C2, resulting in inversion of configuration.[1]

(R)-2-Methylaziridine

Path A: Non-Activated
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 Basic/Neutral Conditions
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(Electronic Control)

 Acidic Conditions
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Inversion of C2 Center

 Major Product
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Experimental Protocol: Determination of Optical
Purity
Objective: Determine the enantiomeric excess (ee) of an (R)-2-methylaziridine sample.

Materials:

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylaziridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylaziridine
https://www.benchchem.com/product/b1314981?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylaziridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylaziridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylaziridine
https://www.benchchem.com/product/b1314981?utm_src=pdf-body-img
https://www.benchchem.com/product/b1314981?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1314981?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample: 10 mg (R)-2-Methylaziridine.[1]

Reagent: 1.1 eq (S)-(+)-

-Methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).[1]

Base: Pyridine (dry).[1]

Solvent:

.[1]

Step-by-Step Methodology:

Safety Prep: Perform all operations in a fume hood. Use base-washed glassware.[1]

Derivatization: In a small vial, dissolve the aziridine sample in 0.5 mL

. Add pyridine (2 eq) followed by MTPA-Cl (1.1 eq).[1]

Reaction: Stir at room temperature for 15 minutes. The reaction is usually instantaneous.[1]

Workup: (Optional for NMR) Wash with dilute

to remove excess acid chloride if interfering signals are present. Dry over

.[1]

Analysis: Acquire

H NMR.[1][2][3] Focus on the methyl region (1.0 – 1.5 ppm) and the methoxy region of the
Mosher group (~3.5 ppm).

Calculation:

Note: For (R)-2-methylaziridine, the specific optical rotation is levorotatory (

to
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, neat).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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